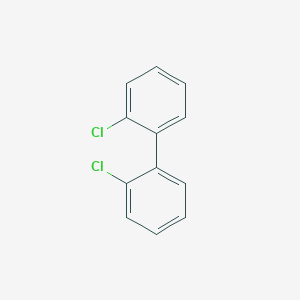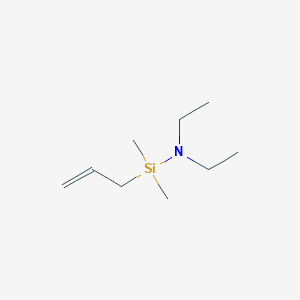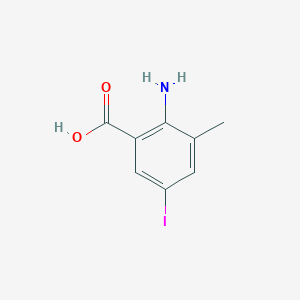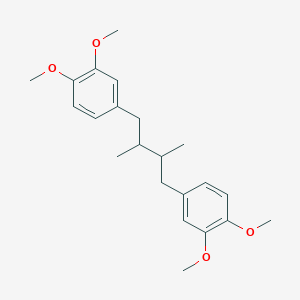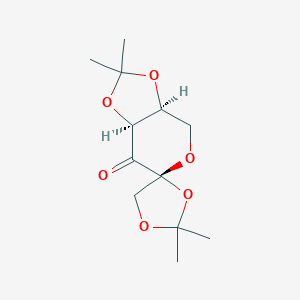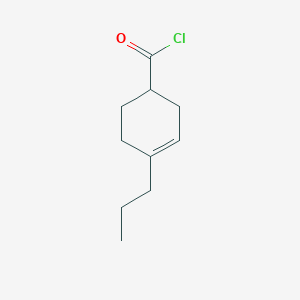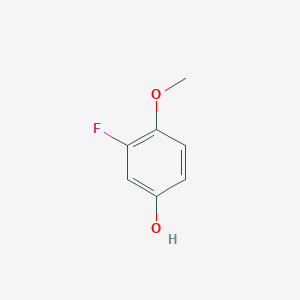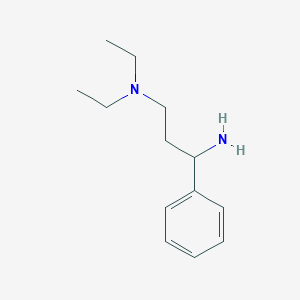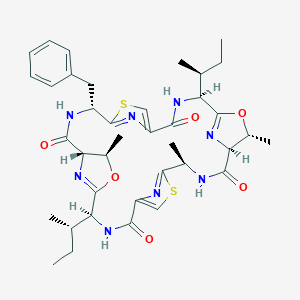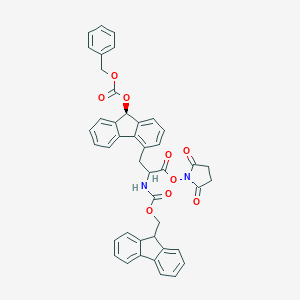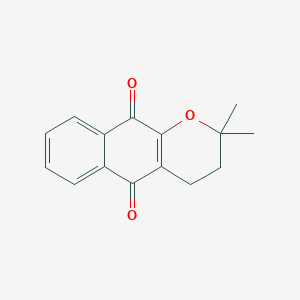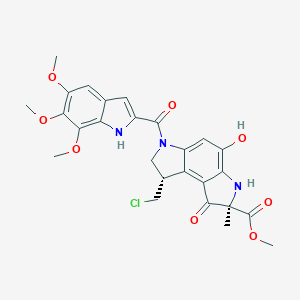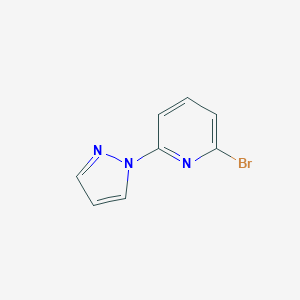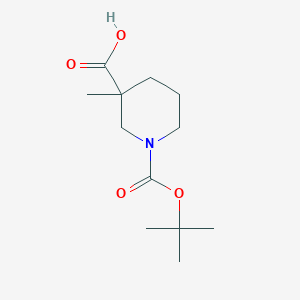
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole, also known as MEODAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MEODAT belongs to the indole family of compounds and is structurally similar to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Mecanismo De Acción
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole acts as an agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole leads to the activation of intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole also acts as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Efectos Bioquímicos Y Fisiológicos
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is its ability to selectively activate the 5-HT2A receptor, which is involved in a variety of physiological and pathological processes. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is its potential to cause adverse effects, particularly at high doses. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to have a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole. One area of interest is the development of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole on neuronal activity and neurotransmitter release. Additionally, further research is needed to determine the safety and efficacy of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole in humans, particularly with regard to its potential for abuse and dependence.
Métodos De Síntesis
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole can be synthesized using a variety of methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is the Fischer indole synthesis, which involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has been shown to bind to and activate the 5-HT2A receptor, a subtype of serotonin receptor, which is involved in regulating mood, perception, and cognition. 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
916179-44-7 |
|---|---|
Nombre del producto |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
InChI |
InChI=1S/C18H16N2O2/c1-21-11-3-5-17-13(7-11)15(9-19-17)16-10-20-18-6-4-12(22-2)8-14(16)18/h3-10,19-20H,1-2H3 |
Clave InChI |
MNJAPXVKNJGGLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
Sinónimos |
5,5’-Dimethoxy-3,3’-bi-1H-indole; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



